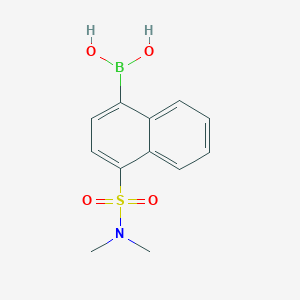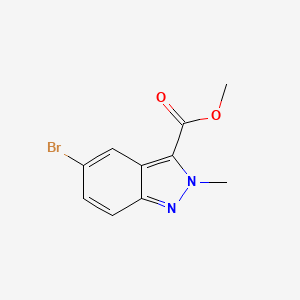
methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate
概要
説明
“Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate” is a chemical compound that belongs to the class of indazole derivatives . Indazole derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . The catalyst plays the key role in the formation of C-N and N-N bonds. This method has a broad substrate scope with a high tolerance for various functional groups .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .科学的研究の応用
Synthesis and Characterization
- Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is used in the synthesis and characterization of various compounds. It has been involved in regiospecific synthesis strategies, leading to the creation of isomers with distinct structural and functional properties. For example, its derivatives were synthesized and characterized using methods like X-ray diffraction, NMR spectroscopy, and elemental analysis, indicating its importance in structural chemistry and material science (Dandu et al., 2007), (Anuradha et al., 2014).
Drug Synthesis and Biological Activity
- The compound plays a significant role in the synthesis of novel pharmaceuticals. For instance, its derivatives have been synthesized and tested for various biological activities, such as cytotoxicity against tumor cell lines, showcasing its potential in drug discovery and medicinal chemistry (Huang et al., 2017), (Mphahlele et al., 2020), (Du et al., 2015).
Chemical Synthesis and Material Properties
- This compound is also a key component in the development of materials with specific properties. It has been used in the synthesis of compounds with potential applications in material science, indicating its versatility in various scientific research fields (Robins et al., 2007), (Parsons et al., 2011).
作用機序
Target of Action
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound. Indazoles are known to inhibit, regulate, and modulate various kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in various cellular processes, including cell division, growth, and death .
Mode of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and h-sgk kinases) and modulate their activities . This modulation can result in changes in the cellular processes controlled by these kinases, potentially leading to therapeutic effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target kinases. For instance, CHK1 and CHK2 kinases are involved in the DNA damage response pathway, playing a critical role in cell cycle regulation, DNA repair, and apoptosis . Therefore, modulation of these kinases by this compound could affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its target kinases and the subsequent changes in the cellular processes they control. For instance, if the compound inhibits CHK1 and CHK2 kinases, it could potentially induce cell cycle arrest and apoptosis, particularly in cancer cells .
Safety and Hazards
将来の方向性
Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely focus on the development of new synthetic methods and the discovery of new biological activities of indazole derivatives .
生化学分析
Biochemical Properties
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound’s bromine atom and carboxylate group are key to its binding affinity and specificity towards these enzymes . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with target proteins, further stabilizing these interactions.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Moreover, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on target enzymes, leading to their inhibition or activation. This binding is facilitated by the compound’s bromine atom and carboxylate group, which interact with amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic flux .
特性
IUPAC Name |
methyl 5-bromo-2-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12-13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDUHXBFBLGWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



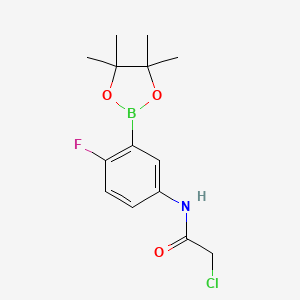
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)

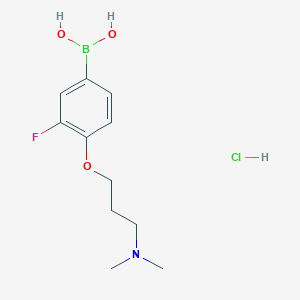

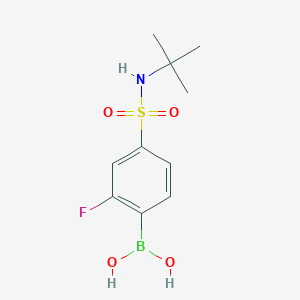
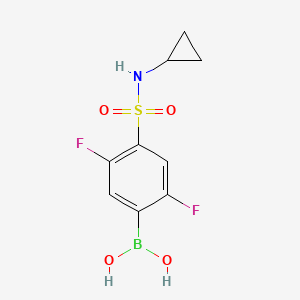
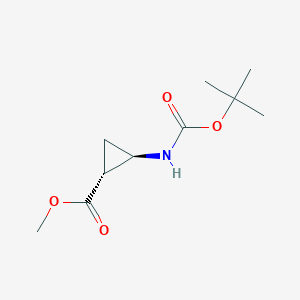

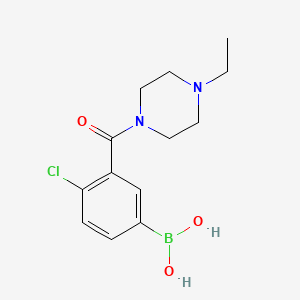
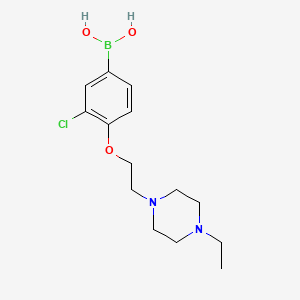
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid](/img/structure/B1434268.png)

